molecular formula C12H14ClNO2 B12337325 Yl)acetic acid CAS No. 1263284-22-5

Yl)acetic acid

Cat. No.: B12337325
CAS No.: 1263284-22-5
M. Wt: 239.70 g/mol
InChI Key: ZKRGSQHRKXHCJJ-UHFFFAOYSA-N
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Description

Yl)acetic acid, also known as imidazol-1-yl-acetic acid, is a compound characterized by the presence of an imidazole ring attached to an acetic acid moiety. This compound is of significant interest due to its role as an intermediate in the synthesis of various pharmaceuticals and its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazol-1-yl-acetic acid can be achieved through N-alkylation of imidazole using tert-butyl chloroacetate, followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride . This method is practical and convenient for laboratory-scale synthesis.

Industrial Production Methods

Industrial production of imidazol-1-yl-acetic acid typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Imidazol-1-yl-acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The imidazole ring allows for various substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various imidazole derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Imidazol-1-yl-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazol-1-yl-acetic acid involves its interaction with specific molecular targets. It can inhibit enzymes such as phospholipase A2 and interact with proteins involved in cell signaling pathways. These interactions lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazol-1-yl-acetic acid is unique due to its specific imidazole ring structure, which imparts distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance .

Properties

CAS No.

1263284-22-5

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

2-(2-amino-6-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid

InChI

InChI=1S/C12H14ClNO2/c13-8-2-3-9-7(5-8)1-4-11(14)10(9)6-12(15)16/h2-3,5,10-11H,1,4,6,14H2,(H,15,16)

InChI Key

ZKRGSQHRKXHCJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(C1N)CC(=O)O

Origin of Product

United States

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